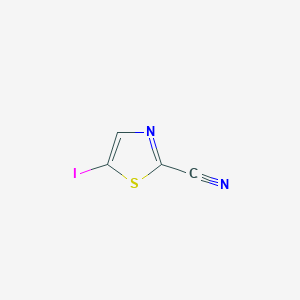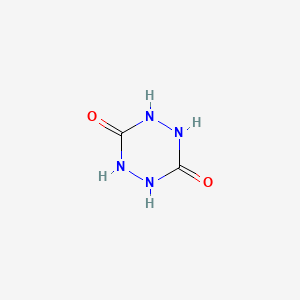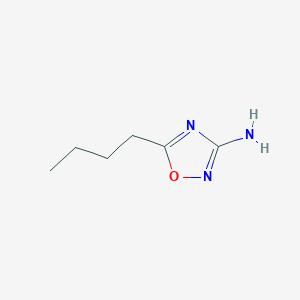
4-Fluoropyridine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoropyridine-2-sulfinic acid is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 4-position and a sulfinic acid group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the Balz-Schiemann reaction is a well-known method for introducing fluorine atoms into aromatic compounds. In this reaction, pyridine derivatives are diazotized and then treated with fluoroboric acid to yield the corresponding fluoropyridines .
Another method involves the use of fluorinating agents such as tetrabutylammonium fluoride or hydrofluoric acid in the presence of suitable catalysts. These reactions typically require controlled conditions, including specific temperatures and reaction times, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The choice of fluorinating agents and catalysts, as well as the reaction parameters, are carefully selected to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoropyridine-2-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoropyridine-2-sulfinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluoropyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfinic acid group can participate in redox reactions, potentially affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoropyridine-3-sulfinic acid
Comparison
4-Fluoropyridine-2-sulfinic acid is unique due to the presence of both a fluorine atom and a sulfinic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to other fluoropyridines.
Eigenschaften
Molekularformel |
C5H4FNO2S |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
4-fluoropyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9) |
InChI-Schlüssel |
LKBDNLMTFUUAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1F)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)
![tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13105891.png)





